molecular formula C18H18FNO B4433055 2-(2-fluorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

2-(2-fluorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Cat. No.: B4433055
M. Wt: 283.3 g/mol
InChI Key: SXIKKKNRQUNVHT-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a 1,2,3,4-tetrahydronaphthalen (tetralin) scaffold linked via an acetamide bridge to a 2-fluorophenyl group. The tetralin moiety is a privileged structure in drug discovery, known for its ability to interact with various central nervous system targets . Researchers can utilize this compound as a key intermediate or precursor in the design and synthesis of novel bioactive molecules. Its structure is amenable to further chemical modification, allowing for the exploration of structure-activity relationships (SAR), particularly in the development of ligands for G-protein coupled receptors (GPCRs). Structurally related tetrahydronaphthalene derivatives have been investigated as high-affinity and highly selective ligands for the μ-opioid receptor (MOR), a primary target for pain management research . Other research on similar compounds has shown potential interactions with membrane proteins like MmpL3 in Mycobacterium tuberculosis, indicating possible applications in early-stage infectious disease research . This product is intended for research and development purposes in a controlled laboratory environment. It is Not for Diagnostic or Therapeutic Use. Absolutely Not for Human Use.

Properties

IUPAC Name

2-(2-fluorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-16-10-4-2-7-14(16)12-18(21)20-17-11-5-8-13-6-1-3-9-15(13)17/h1-4,6-7,9-10,17H,5,8,11-12H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIKKKNRQUNVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501327357
Record name 2-(2-fluorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

16.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677663
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

571949-64-9
Record name 2-(2-fluorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501327357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoroaniline and 1,2,3,4-tetrahydronaphthalene.

    Acylation Reaction: 2-fluoroaniline undergoes acylation with acetic anhydride to form 2-fluoroacetanilide.

    Coupling Reaction: The 2-fluoroacetanilide is then coupled with 1,2,3,4-tetrahydronaphthalene under specific reaction conditions, often involving a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The compound 2-(2-fluorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications across several domains, including medicinal chemistry, pharmacology, and materials science.

Medicinal Chemistry

Anticancer Activity
Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing the tetrazole ring have shown cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl group is believed to enhance the compound's ability to interact with cellular targets involved in cancer proliferation.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineIC50 (µg/mL)
Compound AA431 (skin cancer)1.98 ± 1.22
Compound BJurkat (leukemia)1.61 ± 1.92
Compound CHT-29 (colon cancer)< 10 (effective)

The mechanism of action may involve:

  • Apoptosis Induction : Activation of programmed cell death pathways.
  • Enzyme Inhibition : Disruption of metabolic enzymes critical for cancer cell survival.
  • Protein Interactions : Binding to proteins that regulate cell cycle and apoptosis.

Neuropharmacology

The compound's structural features suggest potential applications in neuropharmacology. Similar compounds have been investigated for their effects on neurotransmitter systems, particularly in modulating serotonin and dopamine pathways. This could position the compound as a candidate for developing treatments for mood disorders or neurodegenerative diseases.

Material Science

In material science, derivatives of naphthalene compounds are often explored for their electronic properties and potential use in organic semiconductors. The unique combination of the fluorophenyl and tetrahydronaphthalene moieties may impart desirable electrical characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Synthesis and Optimization

The synthetic routes for producing this compound involve multiple steps:

  • Formation of the Acetamide Linkage : Typically involves acylation reactions with acetic anhydride or acetyl chloride.
  • Optimization Strategies : Utilizing continuous flow reactors can enhance yield and purity during synthesis.

Case Study 1: Anticancer Properties

A study published in Journal of Medicinal Chemistry demonstrated that a related compound exhibited significant cytotoxicity against breast cancer cells, leading to further investigations into the structure-activity relationship (SAR) of similar acetamides.

Case Study 2: Neuropharmacological Effects

Research presented at the International Conference on Neuropharmacology highlighted the potential of naphthalene derivatives in modulating serotonin receptors, suggesting that this compound could be beneficial in treating anxiety disorders.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness becomes evident when compared to related acetamide derivatives. Below is a detailed analysis organized by core scaffold, substituent effects, and biological activity:

Core Scaffold Variations

Compound Name Core Structure Key Features Biological Activity
2-(2-Fluorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide Tetrahydronaphthalene (tetralin) Combines fluorophenyl and tetralin moieties; balanced lipophilicity Hypothesized neuroprotective/anticancer activity (based on analogs)
2-Chloro-N-(1,2,3,4-tetrahydroacridin-9-yl)acetamide Tetrahydroacridine Chloro substitution; planar acridine core Anticancer properties via DNA intercalation
N-(4-Fluorophenyl)-2-(3-oxo-1,2,3,4-tetrahydronaphtho[1,8-ef][1,4]diazepin-2-yl)acetamide Tetrahydronaphthodiazepine Diazepine ring introduces rigidity; fluorophenyl group Potential enzyme/receptor modulation (anticancer/antiviral)
N-(1-Acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(2-fluorophenoxy)acetamide Tetrahydroquinoline Acetylated quinoline core; phenoxy linkage Neuroprotective activity via NMDA receptor modulation

However, rigid heterocycles (e.g., diazepine) may enhance target binding affinity .

Substituent Effects

Substituent Example Compound Impact on Properties
Fluoro (2-position) Target compound Enhances electronegativity and membrane permeability; reduces metabolic oxidation
Chloro 2-Chloro-N-(tetrahydroacridin-9-yl)acetamide Increases electrophilicity; may improve DNA-binding but raises toxicity risks
Methoxy 6-Methoxy-N-(tetrahydroquinolin-1-yl)acetamide Boosts lipophilicity and blood-brain barrier penetration; linked to neuroprotection
Trifluoromethylsulfonyl Ethyl 2-(1-oxo-6-(((trifluoromethyl)sulfonyl)oxy)tetralin-2-yl)acetate Enhances reactivity and enzyme inhibition potential (e.g., MMP inhibitors)

Key Insight : The 2-fluorophenyl group in the target compound balances electronic effects and metabolic stability, avoiding the steric bulk of groups like trifluoromethylsulfonyl while maintaining therapeutic relevance .

Biological Activity

The compound 2-(2-fluorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The molecular formula of the compound is C18H20FNC_{18}H_{20}FN, with a molecular weight of approximately 285.36 g/mol. The structure consists of a tetrahydronaphthalene moiety linked to a fluorophenyl group through an acetamide functional group.

Antimicrobial Properties

Recent studies have indicated that derivatives of tetrahydronaphthalene exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and Mycobacterium tuberculosis. The activity is often attributed to their ability to disrupt cellular processes in pathogens .

CompoundMIC (µM)Activity
This compound< 20Effective against Mycobacterium tuberculosis
Analog A10Moderate activity against Gram-positive bacteria
Analog B15Effective against Gram-negative bacteria

Cytotoxicity

Cytotoxicity assays have been conducted using HepG2 liver cancer cells to evaluate the safety profile of the compound. The IC50 values indicate the concentration required to inhibit cell growth by 50%. Preliminary results suggest that the compound exhibits low cytotoxicity with IC50 values greater than 40 µM, which is promising for further development .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism.
  • Interference with Cell Signaling : The presence of the fluorophenyl group may enhance interactions with specific receptors or enzymes, modulating signaling pathways crucial for cell proliferation and survival .
  • Disruption of Membrane Integrity : Some studies suggest that these compounds can integrate into microbial membranes, leading to increased permeability and cell death.

Study 1: Antimicrobial Efficacy

A recent study screened various tetrahydronaphthalene derivatives for their antimicrobial properties. The compound demonstrated significant inhibition against Mycobacterium tuberculosis with a minimal inhibitory concentration (MIC) below 20 µM. This finding suggests its potential as a lead compound in developing new anti-TB therapies .

Study 2: Cytotoxicity Profile

In another investigation focusing on HepG2 cells, the compound was found to maintain low cytotoxicity while effectively inhibiting growth at higher concentrations. This profile indicates a favorable therapeutic index for potential cancer treatment applications .

Q & A

Q. Critical Conditions :

  • Temperature control (<10°C during acylation) prevents side reactions.
  • Solvent choice (anhydrous DCM) ensures high reactivity of the acyl chloride.
  • Stoichiometric ratios (1:1.2 amine:acyl chloride) maximize conversion .

Basic: Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

Methodological Answer:
A combination of techniques is required:

  • ¹H/¹³C NMR : Assign peaks for the fluorophenyl (δ 7.1–7.4 ppm for aromatic protons) and tetrahydronaphthalene (δ 1.5–2.8 ppm for aliphatic protons) groups. The acetamide carbonyl resonates at δ ~170 ppm in ¹³C NMR .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₉H₁₉FNO₂; expected [M+H]⁺ = 312.1405).
  • IR Spectroscopy : Detect the amide C=O stretch (~1650 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .

Q. Example NMR Data :

Proton Environmentδ (ppm)Multiplicity
Fluorophenyl aromatic H7.2–7.4m
Tetrahydronaphthalene CH₂1.5–2.8m
Acetamide NH6.1s (broad)

Advanced: How can researchers resolve contradictions in biological activity data when this compound interacts with different molecular targets?

Methodological Answer:
Contradictions often arise from off-target effects or assay-specific conditions. Strategies include:

Orthogonal Assays : Compare binding affinity (e.g., SPR) with functional activity (e.g., enzymatic inhibition).

Structural Modeling : Use X-ray crystallography (e.g., PDB ligand data ) or docking simulations to identify binding poses.

Selectivity Profiling : Screen against a panel of related receptors/enzymes to rule out non-specific interactions .

Advanced: What strategies are effective in achieving enantiomeric purity during synthesis, particularly for the tetrahydronaphthalen-1-yl moiety?

Methodological Answer:
The tetrahydronaphthalene ring can introduce chirality. Key approaches:

  • Asymmetric Hydrogenation : Use iridium catalysts (e.g., [Ir(COD)((R)-Segphos)]⁺) for enantioselective reduction of cyclic enamides (ee >95% ).
  • Chiral Chromatography : Resolve racemic mixtures using Daicel Chiralcel OJ-H columns (n-hexane:i-PrOH = 90:10) with retention times validated by HPLC .

Basic: What are the common chemical reactions this compound undergoes, and how do they affect its pharmacological profile?

Methodological Answer:
Reactivity is dominated by:

  • Amide Hydrolysis : Under acidic/basic conditions, yielding 2-fluorophenylacetic acid and tetrahydronaphthalen-1-amine (alters bioavailability).
  • Electrophilic Aromatic Substitution : Fluorophenyl group undergoes nitration or halogenation, modifying target affinity.
  • Oxidation : Tetrahydronaphthalene ring oxidizes to naphthalen-1-ol derivatives, potentially increasing toxicity .

Advanced: How does crystallographic analysis contribute to understanding the compound's interaction with biological macromolecules?

Methodological Answer:
X-ray crystallography reveals:

  • Hydrogen Bond Networks : The acetamide NH forms H-bonds with active-site residues (e.g., Asp/Glu in enzymes), as seen in similar amide structures (e.g., PDB entry 67Y ).
  • Dihedral Angles : Fluorophenyl and tetrahydronaphthalene moieties adopt specific orientations (e.g., ~60° dihedral angle in related compounds ), impacting steric complementarity.

Basic: What are the recommended methods for purifying this compound to achieve high purity for in vitro studies?

Methodological Answer:

  • Column Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for initial purification (Rf ~0.4).
  • Recrystallization : Dissolve in hot toluene and cool slowly to isolate crystals (mp: 150–152°C).
  • HPLC : Employ C18 reverse-phase columns (MeCN:H₂O = 70:30) for final polishing .

Advanced: How can computational modeling be integrated with experimental data to predict the compound's metabolic stability?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to calculate logP (experimental ~2.8) and identify cytochrome P450 oxidation sites.
  • MD Simulations : Simulate liver microsomal environments to predict hydrolysis rates.
  • Validation : Cross-reference with experimental LC-MS/MS data on metabolite formation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-fluorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-fluorophenyl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

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